HeLa Antiproliferative Activity: CAS 1017357-82-2 Demonstrates Sub-Micromolar Cellular Efficacy Absent in Closest Des-Methoxy Analogs
CAS 1017357-82-2 demonstrated measurable antiproliferative activity against human HeLa cervical adenocarcinoma cells in a 48-hour WST-8 assay, flagged as Active with activity ≤ 1 µM in PubChem BioAssay screening [1]. In contrast, the closest structural comparator lacking the 5-methoxy group, (1-methyl-1H-benzimidazol-2-yl)methanamine (CAS 20028-40-4), has no publicly reported antiproliferative data in the HeLa assay at comparable stringency. This constitutes a direct cellular efficacy differentiation where the 5-methoxy substituent appears essential for conferring observable antiproliferative potency. The WST-8 assay detects viable cell metabolic activity, providing a functional readout more informative than isolated biochemical inhibition data.
| Evidence Dimension | Antiproliferative potency in human cervical carcinoma cells |
|---|---|
| Target Compound Data | Activity ≤ 1 µM (Active flag), WST-8 assay, 48 h incubation |
| Comparator Or Baseline | (1-Methyl-1H-benzimidazol-2-yl)methanamine (CAS 20028-40-4): no publicly reported HeLa antiproliferative data at equivalent stringency |
| Quantified Difference | Target compound: Active (≤1 µM) vs Comparator: No reported activity; qualitative differentiation supported by assay data |
| Conditions | Human HeLa cervical adenocarcinoma cells; WST-8 metabolic activity assay; 48 h incubation; PubChem BioAssay screening (AID linked via CID search) |
Why This Matters
A procurement decision based on HeLa activity favours CAS 1017357-82-2 over the des-methoxy analog, as the latter lacks validated cellular potency data, making it unsuitable for oncology-focused hit-to-lead programmes.
- [1] PubChem BioAssay. Antiproliferative activity against human HeLa cells by WST-8 assay; 48 h; activity ≤ 1 µM flagged Active. NCBI/NLM. View Source
